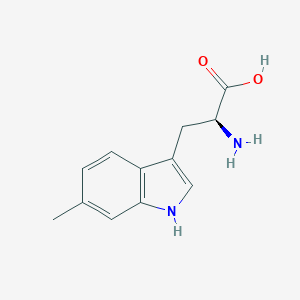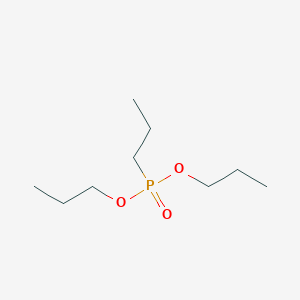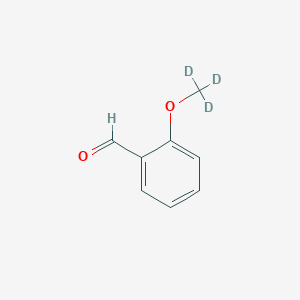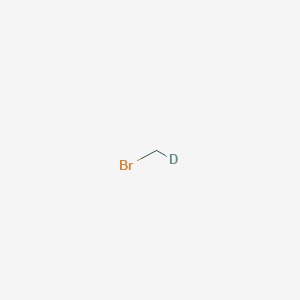
Manganese(II) bromide tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Manganese(II) bromide tetrahydrate can be synthesized through the reaction of manganese(II) oxide or manganese(II) carbonate with hydrobromic acid. The reaction typically involves dissolving the manganese compound in hydrobromic acid, followed by crystallization to obtain the tetrahydrate form . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
Manganese(II) bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Manganese(II) bromide tetrahydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various manganese complexes and as a catalyst in organic reactions.
Biology: It is used in studies involving manganese’s role in biological systems, particularly in enzyme function.
Medicine: It is explored for its potential therapeutic applications, including its role in imaging and as a contrast agent.
Industry: It is used in the production of other manganese compounds and in the fabrication of perovskite materials for solar cells
Mechanism of Action
The mechanism of action of manganous bromide tetrahydrate involves its ability to participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in catalytic processes and in the formation of various manganese complexes. The molecular targets and pathways involved depend on the specific application, such as its role in enzyme catalysis or in the formation of perovskite materials .
Comparison with Similar Compounds
Manganese(II) bromide tetrahydrate can be compared with other manganese halides, such as:
Manganese(II) chloride (MnCl₂): Similar in structure but with chloride ions instead of bromide.
Manganese(II) fluoride (MnF₂): Contains fluoride ions and has different solubility and reactivity properties.
Manganese(II) iodide (MnI₂): Contains iodide ions and is less commonly used compared to the bromide and chloride forms. The uniqueness of manganous bromide tetrahydrate lies in its specific reactivity and solubility properties, making it suitable for certain applications where other manganese halides may not be as effective
Properties
CAS No. |
10031-20-6 |
|---|---|
Molecular Formula |
Br2H8MnO4 |
Molecular Weight |
286.81 g/mol |
IUPAC Name |
dibromomanganese;tetrahydrate |
InChI |
InChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
HHDPJRSXPOGIOP-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Mn+2].[Br-].[Br-] |
Canonical SMILES |
O.O.O.O.[Mn](Br)Br |
Key on ui other cas no. |
10031-20-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)






